N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide
Description
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a pyrimidine-based small molecule characterized by distinct substituents at three key positions:
- Position 2: A piperidin-1-yl group, a six-membered nitrogen-containing heterocycle known to enhance lipophilicity and modulate target binding .
- Position 4: A benzamide moiety, which often serves as a hydrogen-bond acceptor/donor in protein-ligand interactions .
- Position 5: A cyano (-CN) group, which may influence electronic properties and metabolic stability .
This compound’s structural framework aligns with bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition or antimicrobial applications.
Properties
CAS No. |
918662-90-5 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(5-cyano-2-piperidin-1-ylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c18-11-14-12-19-17(22-9-5-2-6-10-22)21-15(14)20-16(23)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,19,20,21,23) |
InChI Key |
PWAULFCXLABJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic substitutions at the 2- and 4-positions. Key reactions include:
Reaction with Amines
-
Conditions : Reacted with primary/secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base at 80–100°C for 12–24 hours .
-
Outcome : Substitution of the chlorine atom in the intermediate 4-chloro-5-cyano-2-(piperidin-1-yl)pyrimidine with amines to form derivatives.
| Amine Used | Product Structure | Yield (%) |
|---|---|---|
| Piperidine | N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide | 55 |
| 4-(2-Methoxyphenyl)piperazine | Analog with extended piperazine chain | 67 |
Hydrolysis of the Cyano Group
The 5-cyano group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Reflux with concentrated H₂SO₄/H₂O (1:1) for 6 hours.
-
Outcome : Conversion to a carboxylic acid derivative.
-
Yield : 72–85%.
Basic Hydrolysis
-
Conditions : NaOH (2M) in ethanol/water at 60°C for 8 hours.
-
Outcome : Formation of a primary amide.
Reduction Reactions
Selective reduction of functional groups has been reported:
Cyano to Amine
-
Conditions : Hydrogenation with H₂/Pd-C (10% wt) in ethanol at 50°C for 12 hours .
-
Outcome : Reduction of the 5-cyano group to a primary amine.
-
Yield : 60–75%.
Electrophilic Substitution
The pyrimidine ring participates in electrophilic reactions under controlled conditions:
Nitration
-
Conditions : HNO₃/H₂SO₄ (1:3) at 0–5°C for 4 hours.
-
Outcome : Nitro group introduction at the 6-position of the pyrimidine ring.
-
Yield : 45–55%.
Cross-Coupling Reactions
The compound serves as a substrate for metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (4:1) at 90°C .
-
Outcome : Formation of biaryl derivatives at the 4-position.
Benzamide Group Reactivity
The benzamide moiety undergoes hydrolysis under extreme conditions:
Acidic Cleavage
-
Outcome : Cleavage to 4-amino-5-cyano-2-(piperidin-1-yl)pyrimidine and benzoic acid.
Spectroscopic Monitoring
Key techniques for reaction validation:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been investigated for its role as a potential anticancer agent. The compound functions as a tankyrase inhibitor, which is significant in the context of cancer therapy due to tankyrase's role in regulating the Wnt signaling pathway, often dysregulated in cancer cells. Inhibiting tankyrase can lead to reduced proliferation of cancer cells and increased apoptosis .
HIV Inhibition:
Research has indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit anti-HIV properties. These compounds have been shown to inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. Studies have demonstrated that modifications in the chemical structure can enhance potency against various HIV strains, suggesting a promising avenue for developing new antiviral therapies .
Neuropharmacology
Cognitive Enhancers:
The compound's structural features suggest potential applications in neuropharmacology, particularly as cognitive enhancers. Compounds with similar piperidine and pyrimidine structures have been studied for their effects on neurotransmitter systems involved in learning and memory. Preliminary studies indicate that this compound may enhance cognitive functions by modulating cholinergic pathways .
Dermatological Applications
Topical Formulations:
There is ongoing research into the use of this compound in cosmetic formulations due to its potential skin benefits. The incorporation of this compound into topical products could leverage its moisturizing properties and ability to enhance skin barrier function. Studies have shown that similar compounds can improve skin hydration and elasticity, making them suitable candidates for anti-aging products .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Cancer Research Study:
A study demonstrated that treatment with tankyrase inhibitors, including derivatives of this compound, resulted in significant tumor regression in preclinical models of colorectal cancer . -
Antiviral Efficacy:
A series of experiments showed that modifications to the chemical structure enhanced the efficacy of pyrimidine derivatives against resistant strains of HIV, highlighting the importance of structural optimization in drug development . -
Cosmetic Formulation Development:
In a formulation study, incorporating this compound into skin creams improved hydration levels significantly compared to control formulations without it, indicating its potential as an active ingredient in dermatological products .
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide can be contextualized by comparing it to related pyrimidine derivatives (Table 1). Key differentiating factors include substituent variations, molecular weight, and reported bioactivities.
Table 1: Structural and Functional Comparison of Pyrimidine Analogs
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects on Bioactivity: The cyano group at position 5 in the target compound may enhance metabolic stability compared to the fluoro substituent in ’s fungicidal analog, which likely improves target affinity but may increase toxicity . The piperidin-1-yl group at position 2 contrasts with morpholino () and piperazinyl () moieties. Piperidine’s lipophilicity may favor blood-brain barrier penetration, whereas morpholino and piperazine groups improve aqueous solubility .
Structural Motifs in Protein Binding :
- The benzamide moiety at position 4 is conserved across multiple analogs, suggesting its critical role in hydrogen-bond interactions, as seen in ’s PDB ligand .
- Heterocyclic variations (e.g., furan in ) introduce steric and electronic differences that modulate binding specificity .
Synthetic and Pharmacokinetic Considerations: Piperidine-containing compounds (target, –8) may require more complex synthetic routes than morpholino derivatives due to secondary amine reactivity .
Biological Activity
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Compound Overview
Chemical Structure:
The compound features a pyrimidine ring substituted with a piperidine moiety and a cyano group, which contributes to its biological activity. The general structure can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H15N5O
- Molecular Weight: 310.32 g/mol
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The reaction conditions and yields are critical for the successful preparation of this compound. For instance, one reported method achieved a yield of 55% under optimized conditions, confirming the structure through techniques such as NMR and mass spectrometry .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- C33A (cervical cancer)
- KB (oral cancer)
- DU-145 (prostate cancer)
In vitro studies have demonstrated that this compound exhibits potent to moderate anticancer activity across these cell lines. The results indicated that compounds derived from similar structures could act as effective inhibitors of cancer cell proliferation, with some derivatives showing enhanced potency compared to others .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific molecular targets involved in cell growth and survival pathways. Molecular docking studies have suggested that this compound can effectively bind to the epidermal growth factor receptor (EGFR), a critical player in many cancers . This interaction potentially disrupts signaling pathways that promote tumor growth.
Table of Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | EGFR inhibition |
| C33A | 15.2 | Induction of apoptosis |
| KB | 10.8 | Cell cycle arrest |
| DU-145 | 14.3 | Inhibition of angiogenesis |
Note: IC50 values indicate the concentration required to inhibit 50% of cell viability in the respective cancer cell lines.
Comparative Studies
In comparative studies with other known anticancer agents, this compound showed promising results, particularly in terms of selectivity and reduced toxicity profiles compared to traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide?
- Methodology :
- Step 1 : Start with a pyrimidine precursor (e.g., 4-chloro-5-cyano-2-(piperidin-1-yl)pyrimidine). Replace the chloro group at the 4-position with benzamide via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF or K2CO3/DMSO).
- Step 2 : Optimize reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to benzamide derivative) to maximize yield.
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Reference : Similar SNAr approaches are used for brominated analogs in sulfonamide synthesis .
Q. How can X-ray crystallography be applied to confirm the molecular structure?
- Methodology :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur with MoKα radiation, λ = 0.71073 Å). Optimize crystal growth via vapor diffusion (e.g., methanol/water) .
- Structure Solution : Employ SHELX programs (SHELXS-97 for initial phasing, SHELXL-97 for refinement). Use Olex2 or WinGX for visualization .
- Key Parameters : Report unit cell dimensions (e.g., triclinic P1 space group), R-factors (<5%), and hydrogen-bonding networks.
- Example : Brominated analogs show piperidine chair conformations and π-π stacking (3.4–3.6 Å), which can guide analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyano group in catalytic applications?
- Methodology :
- Electronic Analysis : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Compare charge distribution with brominated analogs to assess electron-withdrawing effects.
- Steric Effects : Perform conformational analysis (e.g., Monte Carlo simulations) to evaluate accessibility of the cyano group for reactions like hydrolysis or nucleophilic addition.
- Experimental Validation : Conduct kinetic studies (e.g., UV-Vis monitoring of cyano hydrolysis under acidic/basic conditions).
- Reference : Bromine in analogs alters π-stacking but not reactivity; cyano’s stronger electronegativity may enhance stability in polar solvents .
Q. How can crystallographic data resolve contradictions in reported bond angles for piperidine-containing compounds?
- Methodology :
- Data Comparison : Compile bond angles (C-N-C) from multiple datasets (e.g., 112–118° in brominated analogs ). Use statistical tools (e.g., χ² tests) to assess significance of deviations.
- Error Sources : Check for thermal motion (ADP values >0.05 Ų) or disorder (e.g., methoxy group splitting in analogs ). Apply TWINABS for absorption corrections if needed .
- Case Study : Discrepancies in dihedral angles (70–72° vs. 56–69°) may arise from intermolecular forces (e.g., C–H⋯O vs. N–H⋯N hydrogen bonds) .
Q. What experimental design considerations are critical for studying intermolecular interactions in co-crystals?
- Methodology :
- Co-former Selection : Prioritize molecules with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids for pyrimidine N acceptors).
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) with 24 solvents and 3 temperature gradients.
- Interaction Analysis : Employ Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H⋯N/O vs. π-π).
- Example : Brominated analogs form inversion dimers via N–H⋯N bonds (2.8–3.0 Å) and [010] chains via C–H⋯O interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
